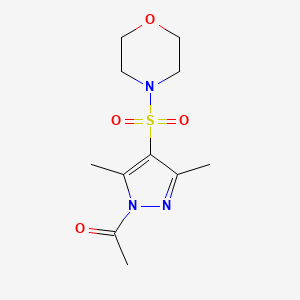

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The acetylation step is then performed using acetic anhydride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparación Con Compuestos Similares

Similar compounds to 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole include:

1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis.

3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole: Lacks the acetyl group but shares similar reactivity and applications.

Actividad Biológica

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula : C12H16N4O3S

Molecular Weight : 288.35 g/mol

IUPAC Name : this compound

CAS Number : 118778977

The compound features a pyrazole ring substituted with an acetyl group and a morpholine sulfonyl moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

- BRAF(V600E) Inhibition : Pyrazole derivatives have been evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. These compounds demonstrated significant inhibitory activity, suggesting potential as targeted cancer therapies .

- Synergistic Effects with Doxorubicin : In vitro studies indicated that certain pyrazole derivatives enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a possible synergistic effect that could improve treatment outcomes .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests their potential use in treating inflammatory diseases .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism underlines their potential as novel antimicrobial agents .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | High | Inhibition of BRAF(V600E) |

| Anti-inflammatory | Moderate | Inhibition of TNF-α and NO production |

| Antibacterial | Moderate | Disruption of bacterial cell membranes |

Case Studies

-

Antitumor Study on Pyrazole Derivatives

- Objective : Evaluate the efficacy of pyrazole derivatives against melanoma cells.

- Findings : Compounds exhibited IC50 values significantly lower than standard treatments, indicating strong anticancer potential.

-

Anti-inflammatory Effects

- Objective : Assess the impact on cytokine production.

- Findings : The compound reduced TNF-α levels by over 50% in LPS-stimulated macrophages.

-

Antibacterial Evaluation

- Objective : Test against common bacterial strains.

- Findings : Showed effective inhibition of growth in Gram-positive bacteria with MIC values comparable to established antibiotics.

Propiedades

IUPAC Name |

1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-8-11(9(2)14(12-8)10(3)15)19(16,17)13-4-6-18-7-5-13/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCBWAUMYQSCHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.